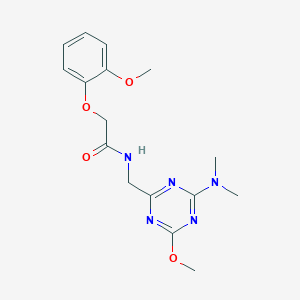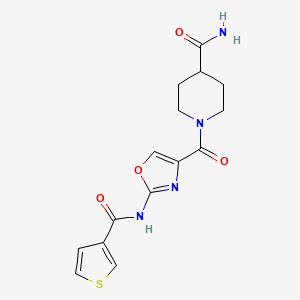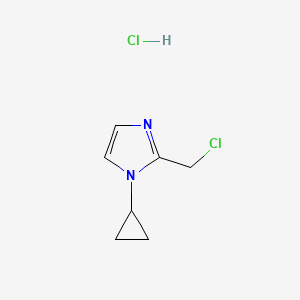![molecular formula C14H10F2N2S2 B2775624 N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine CAS No. 380349-37-1](/img/structure/B2775624.png)
N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C14H10F2N2S2 . It contains a benzothiazole ring, which is a type of heterocyclic compound, and a difluoromethylsulfanyl group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would include a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring. Attached to this is a phenyl ring with a difluoromethylsulfanyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole ring is aromatic and relatively stable, but could potentially undergo electrophilic substitution reactions. The difluoromethylsulfanyl group might be susceptible to nucleophilic attack or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of benzothiazole derivatives, including those similar to N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine, often involves complex reactions that yield compounds with potential biological activities. For instance, benzothiazoles have been synthesized through reactions involving aromatic amines, showcasing the chemical versatility and synthetic accessibility of such compounds. These synthetic routes provide a basis for creating a variety of benzothiazole derivatives with potential scientific applications (Kale & Mene, 2013).
Biological Activities and Applications
Benzothiazole derivatives exhibit a range of biological activities, making them candidates for further research and development in various fields:
Antibacterial Activity : Benzothiazole compounds have been investigated for their antibacterial properties. Studies have shown that certain benzothiazole derivatives possess significant antibacterial activities, which could be explored for therapeutic applications (Kale & Mene, 2013).
Antitumor Properties : Some 2-(4-aminophenyl)benzothiazoles, structurally related to the compound , have demonstrated selective and potent antitumor properties. These compounds are metabolized by cytochrome P450 enzymes to active metabolites, suggesting a mechanism of action that could be harnessed for cancer therapy (Bradshaw et al., 2002).
Diuretic Activity : Benzothiazole derivatives have also been assessed for their diuretic activity, with some compounds showing promising results in vivo. These findings indicate potential applications in managing conditions that benefit from diuretic agents (Husain et al., 2016).
Neuroprotective and Anticonvulsant Effects : Research into benzothiazole coupled sulfonamide derivatives has revealed compounds with significant anticonvulsant potential and neuroprotective effects. These properties suggest potential applications in neurological disorders and conditions requiring neuroprotection (Khokra et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2S2/c15-13(16)19-10-7-5-9(6-8-10)17-14-18-11-3-1-2-4-12(11)20-14/h1-8,13H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYQPGNKBMVSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methoxy-phenoxy)-N-[5-(4-methyl-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2775542.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2775544.png)




![4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2775552.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide](/img/structure/B2775554.png)


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B2775561.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2775562.png)